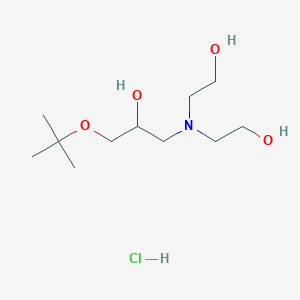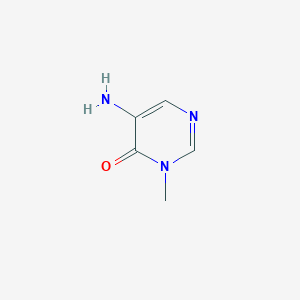
2,2'-((3-(Tert-butoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 3-tert-Butoxy-1,2-propanediol . This compound is an organic building block used in chemical synthesis . It has a molecular weight of 148.20 .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as tert-butyl esters have been synthesized using flow microreactor systems . Another study describes the oxidative radical cyclization of 3(5)-aminoazoles and aromatic aldehydes with di-tert-butyl peroxide (DTBP), which could potentially be relevant .Scientific Research Applications
Synthetic Applications and Reactivity Studies
Aza-Payne Rearrangement : The study of N-activated 2-aziridinemethanols, which share structural similarities with the query compound, reveals their utility in synthetic chemistry, particularly through the aza-Payne rearrangement. This reaction facilitates the production of epoxy sulfonamides and functionalized 1,2-amino alcohols, highlighting the compound's role in generating valuable synthetic intermediates (Ibuka, 1998).
Polyol Synthesis : Compounds structurally related to the query chemical have been used in the synthesis of polyfunctional polyols. These polyols are critical in the preparation of polyurethane materials, demonstrating the compound's potential in polymer chemistry and materials science (Wu et al., 2009).
Materials Science and Polymer Chemistry
Polyurethane Preparation : The chemical structures of polyfunctional polyols derived from reactions involving similar compounds have been extensively characterized, showcasing their application in developing advanced polyurethane materials. These materials possess notable mechanical, water-resistance, and thermal properties, underscoring the importance of such compounds in the synthesis of high-performance polymers (Wu et al., 2009).
Fuel Additives and Solvents : The dehydration of 2,3-butanediol to produce dioxolane mixtures demonstrates the utility of related chemical processes in creating sustainable fuel additives and solvents. This research points to the potential environmental benefits of utilizing similar compounds in renewable energy and green chemistry applications (Harvey et al., 2016).
Properties
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO4.ClH/c1-11(2,3)16-9-10(15)8-12(4-6-13)5-7-14;/h10,13-15H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOTZDJUVFQQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-chlorobenzyl)-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929416.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2929418.png)
![{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanamine dihydrochloride](/img/structure/B2929420.png)








![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2929434.png)

